Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro-
Overview
Description
Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This particular compound features a benzenesulfonamide core with two 2-methylpropyl groups and a nitro group at the 4-position on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Reduction: 4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria . By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the nitro and 2-methylpropyl groups, making it less complex and with different reactivity.
4-nitrobenzenesulfonamide: Contains the nitro group but lacks the 2-methylpropyl groups, affecting its solubility and interaction with biological targets.
N,N-bis(2-methylpropyl)benzenesulfonamide: Lacks the nitro group, which influences its electronic properties and reactivity.
Uniqueness
Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- is unique due to the combination of the nitro group and the 2-methylpropyl groupsThe nitro group introduces electron-withdrawing properties, while the 2-methylpropyl groups increase its hydrophobicity, influencing its interaction with biological membranes and enzymes .
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-7-5-13(6-8-14)16(17)18/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDEEBHAMRHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356951 | |
Record name | Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-86-8 | |
Record name | N,N-Bis(2-methylpropyl)-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N-bis(2-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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